5-Ethyl-6-iododec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-iododec-5-ene is an organic compound with the molecular formula C12H23I. It features a double bond between the fifth and sixth carbon atoms, an ethyl group attached to the fifth carbon, and an iodine atom attached to the sixth carbon. This compound is part of the alkene family and is characterized by its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-iododec-5-ene can be achieved through various methods. One common approach involves the use of alkenes and halogenation reactions. For instance, starting with 5-ethyl-5-decene, an iodination reaction can be performed using iodine and a suitable catalyst under controlled conditions to introduce the iodine atom at the sixth carbon position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-iododec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically employed.
Major Products Formed
Substitution: Products include various substituted alkenes depending on the nucleophile used.
Oxidation: Products include epoxides and diols.
Reduction: The major product is 5-ethyl-6-iododecane.
Scientific Research Applications
5-Ethyl-6-iododec-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-iododec-5-ene involves its interaction with various molecular targets. The double bond and iodine atom play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. In oxidation reactions, the double bond undergoes addition reactions to form epoxides or diols .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-6-bromodec-5-ene: Similar structure but with a bromine atom instead of iodine.
5-Ethyl-6-chlorodec-5-ene: Similar structure but with a chlorine atom instead of iodine.
5-Ethyl-6-fluorodec-5-ene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
5-Ethyl-6-iododec-5-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group in substitution reactions, enhancing its utility in organic synthesis .
Properties
CAS No. |
81734-09-0 |
---|---|
Molecular Formula |
C12H23I |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
5-ethyl-6-iododec-5-ene |
InChI |
InChI=1S/C12H23I/c1-4-7-9-11(6-3)12(13)10-8-5-2/h4-10H2,1-3H3 |
InChI Key |
ZKTSSERETOEZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(CCCC)I)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.